molecular formula C20H21BrN2O3 B8630635 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole

Cat. No.: B8630635
M. Wt: 417.3 g/mol
InChI Key: ZNXFQSCBUDIMDW-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole is a complex organic compound with a unique structure that combines a bromophenyl group, a dimethoxymethylphenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole typically involves multiple steps, starting with the preparation of the bromophenyl and dimethoxymethylphenoxy intermediates. These intermediates are then coupled with a pyrazole ring through a series of reactions, including halogenation, etherification, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazole groups can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-19(13-18(22-23)15-6-5-7-16(21)12-15)26-17-10-8-14(9-11-17)20(24-2)25-3/h5-13,20H,4H2,1-3H3

InChI Key

ZNXFQSCBUDIMDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (0.023 ml, 0.323 mmol, 0.1 equiv) was added to a stirring solution of 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde (1.2 g, 3.23 mmol, 1.0 equiv) in methanol (7 mL). 4A molecular sieves were added and the mixture was stirred at 50° C. for 3 hours. The sieves were filtered and the filtrate was concentrated. The crude product was purified by flash chromatography on silica gel (0-70% ethyl acetate:hexanes) to give 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethyl-1H-pyrazole (1.2 g, 2.88 mmol, 89% yield). Calc'd (M+1)+419.0. Found: 419.19 (minor peak), 373.18 (major peak). Major peak is aldehyde seen because of deprotection occurring on LCMS.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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